Ethyl 2-[2-(3-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Ethyl 2-[2-(3-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a synthetic compound. It’s similar to other compounds like Ethyl {2-[(2-methoxybenzoyl)imino]-6-sulfamoyl-1,3-benzothiazol-3(2H)-yl}acetate and Ethyl 2-[2-(3-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate.
Molecular Structure Analysis
The molecular structure of similar compounds indicates that they have a benzothiazole core with various substitutions . The exact structure of Ethyl 2-[2-(3-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate would need to be confirmed through experimental methods.Scientific Research Applications
Tautomeric Stability and Transformations
Ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, a compound with a similar core structure, demonstrates tautomeric stability and undergoes transformations under certain conditions, leading to potential applications in the synthesis of novel benzothiazole derivatives (Carrington et al., 1972).
Novel Synthesis Methods
Research includes the development of novel synthesis methods for benzothiazole derivatives. For example, the three-component reaction synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, showcasing efficient production methods for novel compounds (Nassiri & Milani, 2020).
Degradation Products Characterization
The study of degradation products from reactions involving benzothiazoline derivatives, such as ABTS radicals with polyphenols, is crucial for understanding the stability and reactivity of these compounds in biological systems (Osman et al., 2006).
Catalytic Applications
N-Heterocyclic carbenes derived from imidazolium-based compounds, related to the chemical family of interest, have been identified as effective catalysts in transesterification and acylation reactions. This opens avenues for the utilization of benzothiazole derivatives in catalysis (Grasa et al., 2003).
Anticancer Potential
Benzothiazole derivatives have been explored for their anticancer properties. The synthesis and pharmacological evaluation of new benzothiazole acylhydrazones highlight the potential of these compounds as anticancer agents, indicating possible therapeutic applications of Ethyl 2-[2-(3-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate derivatives (Osmaniye et al., 2018).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-[2-(3-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-3-27-17(23)11-22-15-8-7-14(29(20,25)26)10-16(15)28-19(22)21-18(24)13-6-4-5-12(2)9-13/h4-10H,3,11H2,1-2H3,(H2,20,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNVGIBQJCPCBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[2-(3-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
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